N,N'-[Sulfonyldi(4,1-phenylene)]bis[3-(trichlorogermyl)propanamide]
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Overview
Description
N,N’-[Sulfonyldi(4,1-phenylene)]bis[3-(trichlorogermyl)propanamide] is a complex organogermanium compound It is characterized by the presence of sulfonyl and phenylene groups, as well as trichlorogermyl and propanamide functionalities
Preparation Methods
The synthesis of N,N’-[Sulfonyldi(4,1-phenylene)]bis[3-(trichlorogermyl)propanamide] typically involves multiple steps. The general synthetic route includes the following steps:
Formation of the sulfonyldi(4,1-phenylene) core: This step involves the reaction of 4,4’-sulfonyldianiline with appropriate reagents to form the sulfonyldi(4,1-phenylene) backbone.
Introduction of the trichlorogermyl groups: This step involves the reaction of the sulfonyldi(4,1-phenylene) intermediate with trichlorogermane under controlled conditions to introduce the trichlorogermyl groups.
Formation of the propanamide groups: The final step involves the reaction of the intermediate with propanoyl chloride to form the propanamide groups.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of large-scale reactors and purification techniques.
Chemical Reactions Analysis
N,N’-[Sulfonyldi(4,1-phenylene)]bis[3-(trichlorogermyl)propanamide] undergoes various types of chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the trichlorogermyl groups, leading to the formation of germanium oxides.
Reduction: Reduction reactions can occur at the sulfonyl groups, potentially leading to the formation of sulfoxides or sulfides.
Substitution: The compound can undergo substitution reactions, particularly at the trichlorogermyl groups, where chlorine atoms can be replaced by other nucleophiles.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
N,N’-[Sulfonyldi(4,1-phenylene)]bis[3-(trichlorogermyl)propanamide] has several scientific research applications, including:
Chemistry: The compound is used as a precursor for the synthesis of other organogermanium compounds and as a reagent in various organic transformations.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the field of cancer treatment, due to its ability to interact with cellular components.
Industry: The compound is used in the development of advanced materials, including polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N,N’-[Sulfonyldi(4,1-phenylene)]bis[3-(trichlorogermyl)propanamide] involves its interaction with various molecular targets and pathways. The trichlorogermyl groups can interact with cellular proteins and enzymes, potentially leading to the inhibition of specific biological processes. The sulfonyl and phenylene groups may also play a role in its overall activity by stabilizing the compound and facilitating its interactions with target molecules.
Comparison with Similar Compounds
N,N’-[Sulfonyldi(4,1-phenylene)]bis[3-(trichlorogermyl)propanamide] can be compared with other similar compounds, such as:
N,N’-[Sulfonyldi(4,1-phenylene)]bis[3-(trihydroxygermyl)propanamide]: This compound has trihydroxygermyl groups instead of trichlorogermyl groups, leading to different chemical properties and reactivity.
N,N’-[Sulfonyldi(4,1-phenylene)]bis[3-(trimethylgermyl)propanamide]:
Properties
CAS No. |
648908-96-7 |
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Molecular Formula |
C18H18Cl6Ge2N2O4S |
Molecular Weight |
716.4 g/mol |
IUPAC Name |
3-trichlorogermyl-N-[4-[4-(3-trichlorogermylpropanoylamino)phenyl]sulfonylphenyl]propanamide |
InChI |
InChI=1S/C18H18Cl6Ge2N2O4S/c19-25(20,21)11-9-17(29)27-13-1-5-15(6-2-13)33(31,32)16-7-3-14(4-8-16)28-18(30)10-12-26(22,23)24/h1-8H,9-12H2,(H,27,29)(H,28,30) |
InChI Key |
NGOKIOMQTCYSJP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)CC[Ge](Cl)(Cl)Cl)S(=O)(=O)C2=CC=C(C=C2)NC(=O)CC[Ge](Cl)(Cl)Cl |
Origin of Product |
United States |
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